3-(Trifluoromethyl)-2-pyrazolin-5-one
Description
Significance of Trifluoromethylated Heterocycles in Contemporary Chemical Science
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are ubiquitous in biochemistry and medicinal chemistry. When a trifluoromethyl (-CF3) group is introduced into these rings, it can dramatically alter the parent molecule's physicochemical properties. nih.gov This is due to the unique electronic and steric characteristics of the -CF3 group.
The high electronegativity of fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing moiety, which can influence the reactivity and acidity of the heterocyclic ring. mdpi.com Furthermore, the -CF3 group is known to enhance the lipophilicity (the ability to dissolve in fats, oils, and lipids) and metabolic stability of a compound. nih.gov Increased metabolic stability means the compound is less likely to be broken down by enzymes in the body, a desirable trait in drug development. nih.gov The steric bulk of the -CF3 group can also play a crucial role in how a molecule interacts with biological targets like enzymes and receptors. nih.gov
| Property Influenced by -CF3 Group | Consequence in Chemical and Biological Systems |
| Lipophilicity | Can enhance membrane permeability and absorption. mdpi.com |
| Metabolic Stability | Blocks metabolic hotspots, potentially increasing the half-life of a drug candidate. nih.govmdpi.com |
| Electron-Withdrawing Nature | Modulates the acidity/basicity of nearby functional groups and influences reaction pathways. mdpi.com |
| Binding Affinity | Can improve interactions with biological targets through unique non-covalent bonds. |
The Pyrazolinone Scaffold: A Foundation for Diverse Chemical Inquiry
The pyrazolinone ring system is a well-established "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them fertile ground for drug discovery. Pyrazole (B372694) and its derivatives, including pyrazolinones, are key components in several well-known pharmaceutical agents. mdpi.comnih.gov
The versatility of the pyrazolinone core stems from its multiple points for chemical modification, allowing chemists to systematically alter its structure to achieve desired biological activities. researchgate.netbiomedpharmajournal.org The scaffold itself is known to be a pharmacophore for a range of biological activities, and derivatives have been investigated for various applications in materials science, such as in the creation of dyes and pigments. mdpi.combiomedpharmajournal.org
Research Trajectories of 3-(Trifluoromethyl)-2-pyrazolin-5-one in Academic Contexts
The specific compound, this compound, combines the beneficial attributes of both the trifluoromethyl group and the pyrazolinone scaffold. Research into this molecule and its derivatives often follows several key trajectories.
One major area of investigation is its use as a building block in organic synthesis. The pyrazolinone ring can undergo various chemical reactions, such as condensation with aldehydes and ketones, to create a diverse library of new compounds. nih.gov For instance, the synthesis of related trifluoromethyl-containing pyrazole derivatives has been achieved through the condensation of trifluoromethyl-β-diketones with hydrazine (B178648) derivatives. nih.gov Similarly, the synthesis of 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine (B124118). nih.gov
These synthetic efforts are often directed toward creating molecules with potential biological activity. Research has shown that trifluoromethyl-substituted pyrazoles and pyrazolines can exhibit significant anti-inflammatory properties, potentially by inhibiting enzymes like COX-2. nih.gov The structural features of these molecules are studied to understand how they interact with enzyme active sites. nih.gov Furthermore, derivatives have been synthesized and investigated for their potential as antibacterial agents, particularly against drug-resistant strains. mdpi.commdpi.com The presence of the trifluoromethyl group is often a key element in these molecular designs, aiming to enhance potency and pharmacokinetic properties. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTWALQJNWEDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332646 | |
| Record name | 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
401-73-0 | |
| Record name | 2,4-Dihydro-5-(trifluoromethyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Trifluoromethyl 2 Pyrazolin 5 One and Its Derivatives
Classical Synthetic Routes to the 2-Pyrazolin-5-one Core
Traditional methods for synthesizing the 2-pyrazolin-5-one ring system have been foundational in heterocyclic chemistry. These routes typically involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative, a versatile and widely applicable approach. nih.govacs.org
Condensation Reactions Utilizing Trifluoroacetoacetate Precursors
A primary and well-established method for the synthesis of 3-(trifluoromethyl)-2-pyrazolin-5-ones involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with various hydrazine derivatives. rsc.orgorientjchem.org This reaction is a straightforward and efficient way to form the pyrazolinone ring with the trifluoromethyl group positioned at the 3-position.
The reaction mechanism initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the trifluoroacetoacetate, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolinone product. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine (B124118), or other substituted hydrazines) allows for the introduction of various substituents at the N-1 position of the pyrazole (B372694) ring. google.com
For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine can lead to two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. google.com The regioselectivity of this reaction can be influenced by the reaction conditions, such as the solvent and the presence of an acid. google.com
| Precursor 1 | Precursor 2 | Product | Key Features |
| Ethyl 4,4,4-trifluoroacetoacetate | Hydrazine hydrate | 3-(Trifluoromethyl)-2-pyrazolin-5-one | Direct formation of the core structure. |
| Ethyl 4,4,4-trifluoroacetoacetate | Phenylhydrazine | 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one | Introduction of a phenyl group at N-1. |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-pyrazol-5-ol | Formation of regioisomers. google.com |
Cycloaddition and Cyclization Strategies
Cycloaddition reactions, particularly [3+2] cycloadditions, represent another powerful classical strategy for constructing the pyrazoline ring. nih.govrsc.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of trifluoromethylated pyrazolines, trifluoromethylated 1,3-dipoles are employed. nih.govacs.org
One common method involves the in situ generation of trifluoroacetonitrile (B1584977) imines from trifluoromethylated hydrazonoyl halides. beilstein-journals.orgbeilstein-journals.org These nitrile imines then undergo a [3+2] cycloaddition with various alkenes or alkynes to yield the corresponding pyrazoline or pyrazole derivatives. nih.govresearchgate.net The reaction of trifluoromethylated N-acylhydrazones with electron-deficient olefins, such as nitroolefins, under phase transfer catalysis is another efficient route to trifluoromethylated pyrazolidines, which can be further oxidized to pyrazoles. rsc.org
Furthermore, intramolecular cyclization of appropriately functionalized precursors, such as α,β-alkynic hydrazones, provides a direct route to 3-trifluoromethylpyrazoles. nih.gov This method involves a trifluoromethylation/cyclization cascade initiated by a hypervalent iodine reagent under transition-metal-free conditions. nih.gov
Contemporary and Catalytic Approaches
Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the synthesis of trifluoromethylated pyrazoles, often employing catalytic systems to achieve high selectivity and yield under mild conditions.
Transition-Metal-Catalyzed Transformations (e.g., Copper-catalyzed)
Transition-metal catalysis has emerged as a powerful tool in the synthesis of complex heterocyclic compounds. nih.govrsc.org While palladium catalysis is widely used for various cross-coupling reactions, copper-catalyzed methods have also been developed for the synthesis of trifluoromethylated pyrazoles. nih.govbeilstein-journals.org For example, a copper-mediated method for the synthesis of 4-(trifluoromethyl)pyrazoles has been reported. nih.gov These catalytic cycles often involve steps like oxidative addition, reductive elimination, and transmetalation to construct the desired C-C and C-N bonds of the pyrazole ring.
The use of transition metals can offer advantages in terms of functional group tolerance and the ability to construct highly substituted pyrazole rings that might be difficult to access through classical methods. nih.gov
Annulation Reactions with Trifluoromethyl Building Blocks
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a versatile strategy for synthesizing fused and substituted pyrazole systems. rsc.orgresearchgate.net These reactions often utilize specialized trifluoromethyl-containing building blocks. beilstein-journals.orgnih.govx-mol.com
A notable example is the diethylzinc-promoted unconventional annulation reaction of 2,2,2-trifluorodiazoethane (B1242873) with 2H-azirines. nih.gov This transformation proceeds through a one-pot process involving two [3+2] cycloaddition steps and a dinitrogen extrusion to afford a variety of 3-trifluoromethyl pyrazolines in good yields and with excellent diastereoselectivities. nih.gov These pyrazolines can be subsequently converted to 3-trifluoromethyl pyrazoles. nih.gov Another approach involves the chemo- and regioselective defluorinative [3+3] annulation of (trifluoromethyl)alkenes with pyrazolones to produce 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. rsc.org
| Trifluoromethyl Building Block | Reaction Partner | Product Type | Key Features |
| 2,2,2-Trifluorodiazoethane | 2H-Azirines | 3-Trifluoromethyl pyrazolines | Diethylzinc-promoted, one-pot, high diastereoselectivity. nih.gov |
| (Trifluoromethyl)alkenes | Pyrazolones | 6-Fluoro-1,4-dihydropyrano[2,3-c]pyrazoles | Defluorinative [3+3] annulation. rsc.org |
Divergent Synthetic Pathways to Trifluoromethylated Pyrazole Isomers
The control of regioselectivity in the synthesis of unsymmetrically substituted pyrazoles is a significant challenge. Divergent synthetic strategies aim to selectively produce different constitutional isomers from a common starting material or intermediate by simply tuning the reaction conditions. scispace.com
For the synthesis of trifluoromethylated pyrazole isomers, the reaction of 1-aryl-4,4,4-trifluoro-1,3-butanones with unsymmetrical hydrazines like methylhydrazine often yields a mixture of regioisomers. scispace.com However, regioselective synthesis can be achieved by using 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones. The reaction of these substrates with phenylhydrazine selectively yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazoles, while the reaction with methylhydrazine selectively produces 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazoles. scispace.com
Temperature can also be a controlling factor in divergent synthesis. A temperature-controlled, transition-metal-catalyst- and oxidant-free approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization has been developed, showcasing how reaction parameters can dictate the product outcome. nih.gov
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of this compound and its derivatives often involves reactions where the control of regiochemistry and stereochemistry is paramount for determining the final product's structure and properties. Key strategies in synthetic methodologies focus on directing the formation of specific isomers through the careful manipulation of reaction parameters and the use of chiral catalysts.
Influence of Reaction Conditions on Product Regiochemistry
The formation of pyrazoles and pyrazolones from the cyclocondensation of 1,3-dicarbonyl compounds (or their equivalents) with hydrazine derivatives is a foundational synthetic route. However, this method can lead to the formation of regioisomeric mixtures, which necessitates complex purification processes. nih.gov The regiochemical outcome is highly dependent on the reaction conditions, including the nature of the reactants, solvents, and catalysts.
A significant factor in controlling regioselectivity is the form of the hydrazine reactant used. nih.govacs.org Studies have shown that using arylhydrazine hydrochlorides versus the corresponding free base can completely reverse the selectivity of the reaction, leading to the exclusive formation of different regioisomers. nih.govacs.org For instance, the reaction of β-trichloromethyl enones with arylhydrazine hydrochlorides selectively yields 1,3-regioisomers, whereas using the free arylhydrazine base leads exclusively to the 1,5-regioisomer. nih.govacs.org This control is attributed to the initial protonation state of the hydrazine, which influences the nucleophilicity of the two nitrogen atoms and the subsequent cyclization pathway. nih.gov
Solvents also play a crucial role in directing the regiochemical outcome. The cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylformamide (DMF) has been shown to provide better regioselectivity compared to reactions in protic solvents like ethanol (B145695). nih.gov In the synthesis of 3-trifluoromethylpyrazoles via the (3+2)-cycloaddition of trifluoroacetonitrile imines with enones, the solvent was found to control the outcome of a subsequent deacylative oxidation step. acs.orgnih.gov Treatment of the intermediate trans-configured 5-acyl-pyrazolines with manganese dioxide in dimethyl sulfoxide (B87167) (DMSO) led to fully substituted pyrazoles, while the same reaction in hexane (B92381) resulted in 1,3,4-trisubstituted derivatives through a deacylative pathway. acs.orgnih.gov
| Reactants | Conditions | Major Product | Reference(s) |
| β-Trichloromethyl enones + Arylhydrazine hydrochloride | Alcoholic solvent | 1,3-Regioisomer | nih.govacs.org |
| β-Trichloromethyl enones + Free Arylhydrazine | Alcoholic solvent | 1,5-Regioisomer | nih.govacs.org |
| 1,3-Diketones + Arylhydrazine hydrochloride | Aprotic dipolar solvents (e.g., DMF) | High selectivity for one regioisomer | nih.gov |
| 1,3-Diketones + Arylhydrazine | Protic solvents (e.g., ethanol) | Equimolar mixture of regioisomers | nih.gov |
| trans-5-Acyl-pyrazoline + MnO₂ | DMSO | Fully substituted pyrazole | acs.orgnih.gov |
| trans-5-Acyl-pyrazoline + MnO₂ | Hexane | Deacylated 1,3,4-trisubstituted pyrazole | acs.orgnih.gov |
Stereocontrol in Pyrazolinone Derivative Formation
The development of asymmetric methods for synthesizing chiral pyrazolone (B3327878) derivatives has become a significant area of research, driven by the importance of chirality in bioactive molecules. rsc.orgrsc.org Stereocontrol is typically achieved using chiral organocatalysts or metal complexes that facilitate enantioselective transformations. rsc.orgrwth-aachen.de Pyrazolin-5-ones are versatile substrates for these reactions due to their multiple reactive sites. rsc.orgrwth-aachen.de
Organocatalysis has proven to be a powerful tool for the stereoselective construction of complex pyrazolone derivatives. For example, the enantioselective Michael addition of 4-substituted pyrazolones to β-trifluoromethyl-α,β-unsaturated ketones has been successfully catalyzed by dipeptide-based bifunctional catalysts. rsc.org This reaction yields trifluoromethyl-containing pyrazolone derivatives with excellent stereoselectivities. rsc.org Similarly, quinine-derived squaramide catalysts have been employed in the enantioselective aminoalkylation of pyrazolones with in situ generated aldimines, affording products with high yields and enantioselectivities. rsc.org
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have been developed to construct highly functionalized spiropyrazolones with exceptional stereocontrol. A three-component organocatalytic Michael/Michael/aldol domino reaction between aliphatic aldehydes, enals, and α,β-unsaturated pyrazolones can generate complex spiropyrazolonecyclohexenes bearing four contiguous stereocenters with good to excellent diastereoselectivity and excellent enantioselectivity. rwth-aachen.de The strategic use of chiral catalysts and the careful design of reaction sequences enable precise control over the formation of multiple stereogenic centers in a single transformation. rsc.orgrwth-aachen.de
| Reaction Type | Reactants | Catalyst/Method | Stereochemical Outcome | Reference(s) |
| Michael Addition | 4-Substituted pyrazolones + β-Trifluoromethyl-α,β-unsaturated ketones | Dipeptide-based bifunctional catalyst | Good yields, excellent stereoselectivities | rsc.org |
| Aminoalkylation | Pyrazolones + α-Amido sulfones | Quinine-derived squaramide | High yields, excellent enantioselectivities | rsc.org |
| (3+3) Cycloaddition | Pyrazolones + Electrophilic C₃ synthons | Copper/P,N,N-ligand complex | Good yields, excellent enantioselectivities | rsc.org |
| Michael/Michael/Aldol Domino | Aliphatic aldehydes + Enals + α,β-Unsaturated pyrazolones | Organocatalyst | Four contiguous stereocenters, good dr, excellent ee | rwth-aachen.de |
| 1,4-Addition/Dearomative-Fluorination | Pyrazolones + Nitroolefins + NFSI | Aminothiourea and benzoic acid | High enantioselectivity | rwth-aachen.de |
Chemical Reactivity and Functionalization of the 3 Trifluoromethyl 2 Pyrazolin 5 One Nucleus
Electrophilic and Nucleophilic Reactions of the Pyrazolinone Moiety
The 3-(trifluoromethyl)-2-pyrazolin-5-one ring system possesses a unique electronic architecture that allows for both electrophilic and nucleophilic reactions. The presence of the electron-withdrawing trifluoromethyl group at the C-3 position significantly influences the reactivity of the entire molecule. The pyrazolinone core can exist in tautomeric forms, primarily the keto and enol forms, which dictates the site of reaction.
Electrophilic substitution reactions predominantly occur at the C-4 position, which is an active methylene (B1212753) group flanked by two carbonyl groups (or a carbonyl and an enol, depending on the tautomer). This position is highly susceptible to attack by electrophiles due to the acidity of its protons and the ability of the ring to stabilize the resulting intermediate. For instance, an efficient method for the electrophilic trifluoromethylthiolation of pyrazolin-5-ones at the C-4 position has been developed using trifluoromethanesulfenamide (PhNHSCF₃) in the presence of BiCl₃. nih.gov This reaction proceeds smoothly with various substituents on the pyrazolinone ring, although the yield is somewhat diminished when a trifluoromethyl group is already present at the C-3 position. nih.gov
Acylation is another key electrophilic substitution. The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with acyl chlorides can be directed to occur selectively at the C-4 position. rsc.orgresearchgate.net The success of this regioselective C-acylation often depends on the formation of an intermediate metal complex, for example with calcium hydroxide (B78521), which prevents the alternative O-acylation pathway. rsc.orgresearchgate.net Without such control, O-acylation can become the main reaction product. rsc.org
While the C-4 position is the primary site for electrophilic attack, the nitrogen and oxygen atoms of the ring are key centers for nucleophilic reactions, particularly in substitution processes like alkylation and acylation, which are discussed in detail in subsequent sections.
Derivatization at Specific Ring Positions
The functionalization of the this compound nucleus can be precisely controlled to target specific atoms within the heterocyclic ring, enabling the synthesis of a diverse library of derivatives.
Reactivity at the C-4 Methylene Group
The C-4 position of the pyrazolinone ring is a highly reactive methylene group, making it a prime target for various carbon-carbon bond-forming reactions.
One of the most common reactions at this position is the Knoevenagel condensation. 3-(Trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one readily undergoes condensation with a range of aldehydes. rkmmanr.orgamrutpharm.co.in This reaction provides a straightforward route to a variety of 4-substituted pyrazolone (B3327878) derivatives. rkmmanr.orgamrutpharm.co.in In some cases, the Knoevenagel condensation can be followed by a tandem Michael addition when two equivalents of the pyrazolinone are reacted with one equivalent of an aldehyde, leading to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s. researchgate.net
The C-4 position is also susceptible to Mannich reactions. While specific examples for the 3-trifluoromethyl derivative are less common in the cited literature, the general reactivity of the pyrazolone nucleus suggests its applicability. The Mannich reaction is a versatile method for introducing aminomethyl groups at this active methylene position, further expanding the synthetic utility of the scaffold. openpharmaceuticalsciencesjournal.comderpharmachemica.com
Furthermore, as mentioned previously, electrophilic acylation with aroyl chlorides can be selectively achieved at the C-4 position under basic conditions, for example, using calcium hydroxide in dioxane. rsc.orgresearchgate.net This method has been successfully used to synthesize compounds like 4-(4-trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one. rsc.orgresearchgate.net
The table below summarizes selected derivatization reactions at the C-4 position of pyrazolinone derivatives.
| Reaction Type | Reactants | Product Type | Reference |
| Knoevenagel Condensation | 3-(Trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one, various aldehydes | 4-Substituted pyrazolone derivatives | rkmmanr.org |
| Tandem Knoevenagel-Michael | 3-Methyl-1-phenyl-2-pyrazolin-5-one (2 equiv.), aryl aldehydes (1 equiv.) | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol)s | researchgate.net |
| Electrophilic Acylation | 3-Methyl-1-phenyl-pyrazol-5-one, 4-trifluoromethylbenzoyl chloride | 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.orgresearchgate.net |
| Electrophilic Thiolation | 1-Phenyl-3-(trifluoromethyl)pyrazolin-5-one, PhNHSCF₃ / BiCl₃ | 1-Phenyl-3-(trifluoromethyl)-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | nih.gov |
N-Substitution Reactions and Regioselectivity
Alkylation and acylation at the nitrogen atoms of the pyrazolinone ring are fundamental for modifying its properties. The pyrazole (B372694) ring contains two nitrogen atoms, N-1 and N-2, and their substitution can lead to two different regioisomers. The regioselectivity of these reactions is influenced by a combination of steric and electronic factors, including the nature of the substituent at the C-3 position, the type of electrophile used, and the reaction conditions (base, solvent). beilstein-journals.orgmdpi.com
For instance, the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methyl hydrazine (B178648) demonstrates a selective N-alkylation. google.com The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve high selectivity for the desired N-1 substituted isomer over the N-2 isomer. google.com Studies on similar heterocyclic systems like indazoles have shown that the use of specific base-solvent combinations, such as sodium hydride in tetrahydrofuran (B95107) (THF), can provide a high degree of N-1 regioselectivity. beilstein-journals.org In contrast, steric hindrance at positions adjacent to the nitrogen atoms can direct substitution to the less hindered nitrogen. beilstein-journals.org
The regiocontrolled synthesis of pyrazoles is crucial as the biological and chemical properties of the N-1 and N-2 isomers can differ significantly. acs.org
O-Alkylation and Acylation Processes
The pyrazolinone ring can exist in an enol tautomeric form, presenting a hydroxyl group that can undergo O-alkylation and O-acylation. These reactions compete with C-4 and N-substitution, and the outcome is highly dependent on the reaction conditions.
Selective O-alkylation of pyrazolone derivatives has been achieved under specific conditions, such as the Mitsunobu reaction. researchgate.net However, in many alkylation reactions, a mixture of N- and O-alkylated products is often obtained.
The competition between C-acylation and O-acylation is a well-studied phenomenon. rsc.org Direct acylation of the pyrazolone without pre-complexation often leads to the O-acylated product as the major or sole product. rsc.org This is because the oxygen atom of the enol form is a hard nucleophile, which reacts readily with the hard electrophilic center of the acyl chloride. To achieve selective C-acylation, the oxygen atom is typically blocked by forming a metal chelate, as described with calcium hydroxide. rsc.orgresearchgate.net Phase transfer catalysis has also been employed to influence the selectivity of acylation, sometimes leading to mixtures of C-, O-, and N-acylated products. researchgate.net
Charge-Transfer Complexation Chemistry
The electron-rich nature of the pyrazolinone ring allows it to act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. The study of these complexes is important for understanding the electronic properties of the molecule and for developing new materials with specific optical and electronic characteristics. rsc.orgresearchgate.net
The charge-transfer chemistry of 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one has been investigated with a series of π-acceptors. nih.govnih.govresearchgate.net This pyrazolinone derivative forms stable, colored CT complexes with acceptors such as picric acid (PA), chloranilic acid (CLA), fluoranil (TFQ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) in methanol. nih.govnih.govresearchgate.net
Spectrophotometric studies have confirmed that these complexes typically form with a 1:1 stoichiometry between the donor (pyrazolinone) and the acceptor. nih.govnih.gov The formation of these complexes is characterized by the appearance of a new, broad absorption band in the UV-visible region, which is a hallmark of charge-transfer interactions resulting from an n → π* transition from the pyrazolinone to the acceptor. nih.gov
The table below lists the π-acceptors that form charge-transfer complexes with 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one.
| π-Acceptor | Abbreviation | Reference |
| Picric Acid | PA | nih.govnih.govresearchgate.net |
| Chloranilic Acid | CLA | nih.govnih.govresearchgate.net |
| Fluoranil | TFQ | nih.govnih.govresearchgate.net |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | nih.govnih.govresearchgate.net |
| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | nih.govnih.govresearchgate.net |
Oxidative and Reductive Transformations
The this compound nucleus can undergo both oxidative and reductive transformations, leading to the formation of different heterocyclic systems or functionalized derivatives.
A significant oxidative transformation is the aromatization of the pyrazoline ring to form the corresponding pyrazole. The oxidation of 5-acyl-3-trifluoromethylpyrazolines has been demonstrated using manganese dioxide (MnO₂) as a mild oxidant. nih.govacs.org Interestingly, the outcome of this reaction is highly dependent on the solvent used. In a nonpolar solvent like hexane (B92381), the oxidation proceeds via a deacylative pathway to yield 1,3,4-trisubstituted pyrazoles. nih.govacs.org In contrast, when the reaction is carried out in a polar solvent such as DMSO, the acyl group is retained, leading to fully substituted pyrazoles. nih.govacs.org This solvent-dependent selectivity provides a powerful tool for synthesizing two different classes of pyrazole derivatives from a common pyrazoline precursor. nih.govacs.org
While specific studies on the reduction of the this compound ring are not detailed in the provided search context, pyrazolinones, in general, can be subject to reduction. Potential reductive transformations could target the carbonyl group at the C-5 position or the double bond within the ring, depending on the reducing agent and reaction conditions employed. Such transformations would lead to pyrazolidinones or pyrazolyl alcohols, further diversifying the chemical space accessible from this scaffold.
The table below summarizes the solvent-dependent oxidation of a model 5-acyl-3-trifluoromethylpyrazoline.
| Starting Material | Oxidant | Solvent | Major Product Type | Reference |
| 5-Acyl-3-trifluoromethylpyrazoline | MnO₂ | Hexane (nonpolar) | 1,3,4-Trisubstituted pyrazole (deacylated) | nih.govacs.org |
| 5-Acyl-3-trifluoromethylpyrazoline | MnO₂ | DMSO (polar) | Fully substituted pyrazole (acyl group retained) | nih.govacs.org |
Complexation with Metal Centers
The coordination chemistry of pyrazolone derivatives has been a subject of extensive research, owing to their ability to form stable complexes with a wide array of metal ions. These complexes have found applications in catalysis, materials science, and as therapeutic agents. The this compound ligand, in its enolic form (3-(trifluoromethyl)-5-hydroxypyrazole), acts as a versatile chelating agent, typically coordinating to metal centers through the carbonyl oxygen and the deprotonated hydroxyl group, forming a stable six-membered chelate ring.
The presence of the strongly electron-withdrawing trifluoromethyl group at the 3-position of the pyrazolone ring is expected to significantly influence the coordination properties of the ligand. This group enhances the acidity of the enolic proton, facilitating coordination at lower pH values. Furthermore, the electronic effects of the CF3 group can modulate the redox potential and catalytic activity of the resulting metal complexes.
While the coordination chemistry of this compound itself is an emerging area of study, extensive research on analogous pyrazolone-based ligands provides significant insights into its expected behavior. Studies on 4-acyl-5-pyrazolones have demonstrated their efficacy as O,O-chelating ligands for a variety of metal centers, including transition metals like zinc(II) and copper(II), as well as actinides such as the uranyl(VI) ion. unicam.itarabjchem.orgnih.govarabjchem.org In these complexes, the pyrazolone moiety, in conjunction with the acyl group, provides a bidentate coordination sphere.
Moreover, pyrazolone-based Schiff base ligands have been shown to form stable, often octa-coordinate, complexes with the uranyl ion, highlighting the versatility of the pyrazolone core in accommodating large metal ions. arabjchem.orgarabjchem.org The coordination environment in these complexes is typically a distorted octahedral or pentagonal bipyramidal geometry.
Lanthanide complexes with pyrazolone derivatives have also been synthesized and characterized, with potential applications in luminescence and magnetic materials. mdpi.com The coordination of lanthanide ions is often characterized by high coordination numbers and the involvement of solvent molecules or other ancillary ligands in the coordination sphere.
Based on the established coordination chemistry of related pyrazolone systems, the this compound ligand is anticipated to form a diverse range of metal complexes with interesting structural and electronic properties. The table below summarizes the expected coordination behavior with various metal centers based on analogous systems.
| Metal Center | Expected Coordination Mode | Potential Complex Geometry | Reference Analogues |
| Transition Metals (e.g., Cu(II), Zn(II)) | O,O-bidentate chelation | Tetrahedral, Square Planar, Octahedral | 4-acyl-5-pyrazolone complexes unicam.it |
| Lanthanides (e.g., Eu(III), Tb(III)) | O,O-bidentate chelation | High coordination numbers (e.g., 8, 9) | 3-(2-pyridyl)pyrazole complexes mdpi.com |
| Actinides (e.g., UO2(2+)) | O,O-bidentate chelation | Pentagonal Bipyramidal, Hexagonal Bipyramidal | Pyrazolone Schiff base and acylpyrazolone complexes arabjchem.orgnih.govarabjchem.org |
Further research into the specific complexation of this compound with various metal centers will undoubtedly unveil novel structures and functionalities, driven by the unique electronic signature of the trifluoromethyl group.
Bismuth(III)-Promoted Trifluoromethylthiolation
A significant advancement in the functionalization of the pyrazolin-5-one nucleus is the development of a bismuth(III)-promoted trifluoromethylthiolation reaction. This method provides an efficient and facile route for the synthesis of trifluoromethylthiolated 5-hydroxy-1H-pyrazole derivatives, which are of considerable interest in the development of novel pharmaceuticals and agrochemicals.
The reaction employs trifluoromethanesulfenamide (PhNHSCF3) as an electrophilic source of the trifluoromethylthio (SCF3) group, with bismuth(III) chloride (BiCl3) acting as a promoter. The reaction proceeds smoothly under mild conditions to afford the desired products in fair to excellent yields.
A plausible mechanism for this transformation begins with the activation of trifluoromethanesulfenamide by bismuth(III) chloride, which generates a highly electrophilic trifluoromethanesulfanyl cation (CF3S+). Concurrently, the pyrazolin-5-one substrate undergoes keto-enol tautomerization to its more reactive enol form. The enolate then acts as a nucleophile, attacking the CF3S+ cation to form an intermediate. Subsequent loss of a proton from this intermediate leads to the formation of the final trifluoromethylthiolated 5-hydroxy-1H-pyrazole product.
The scope of this reaction has been explored with various substituted pyrazolin-5-ones, demonstrating its utility in generating a library of trifluoromethylthiolated pyrazole derivatives. The table below presents a selection of substrates and their corresponding product yields in the bismuth(III)-promoted trifluoromethylthiolation reaction.
| Entry | R1 | R2 | Product | Yield (%) |
| 1 | CH3 | C6H5 | 4-((trifluoromethyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-ol | 92 |
| 2 | CH3 | 4-Cl-C6H4 | 1-(4-chlorophenyl)-4-((trifluoromethyl)thio)-3-methyl-1H-pyrazol-5-ol | 85 |
| 3 | CH3 | 4-MeO-C6H4 | 1-(4-methoxyphenyl)-4-((trifluoromethyl)thio)-3-methyl-1H-pyrazol-5-ol | 88 |
| 4 | C6H5 | C6H5 | 4-((trifluoromethyl)thio)-1,3-diphenyl-1H-pyrazol-5-ol | 75 |
| 5 | CH3 | H | 4-((trifluoromethyl)thio)-3-methyl-1H-pyrazol-5-ol | 68 |
This bismuth(III)-promoted methodology represents a significant expansion of the synthetic toolbox for the functionalization of pyrazolin-5-ones, providing a direct and efficient means to introduce the valuable trifluoromethylthio moiety.
Tautomeric Equilibria and Structural Dynamics of 3 Trifluoromethyl 2 Pyrazolin 5 One Systems
Lactam-Lactim Tautomerism and its Spectroscopic Manifestations
3-(Trifluoromethyl)-2-pyrazolin-5-one can theoretically exist in several tautomeric forms, with the lactam (keto) and lactim (enol) forms being of primary significance. The lactam form is characterized by a carbonyl group (C=O) at the 5-position and a methylene (B1212753) group (CH2) at the 4-position. The lactim form, an aromatic tautomer, features a hydroxyl group (OH) at the 5-position and a double bond between C4 and C5. This dynamic equilibrium between the non-aromatic lactam and the aromatic lactim structures is central to the compound's chemistry.
The identification and quantification of these tautomers are heavily reliant on spectroscopic methods, which can distinguish the unique structural features of each form. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism. In the lactam form, the CH₂ group at the C4 position typically shows a characteristic signal in the ¹H NMR spectrum. In contrast, the lactim form would exhibit a signal for the C4-H proton at a different chemical shift and a signal for the hydroxyl proton. ¹³C NMR can distinguish between the carbonyl carbon of the lactam form and the C-OH carbon of the lactim form. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the predominant tautomeric form. The lactam tautomer is characterized by a strong absorption band corresponding to the C=O stretching vibration. The lactim tautomer, on the other hand, would show a characteristic O-H stretching band and the absence of the C=O band. Two-dimensional IR (2D IR) spectroscopy, in particular, has been shown to be effective in identifying and separating the vibrational modes of different tautomers in solution. nih.govnih.gov
UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers differ due to their distinct electronic systems. The aromatic lactim form generally absorbs at a different wavelength compared to the non-aromatic lactam form. Changes in the absorption maxima upon altering solvent conditions can indicate a shift in the tautomeric equilibrium. researchgate.net
| Spectroscopic Method | Lactam (Keto) Form | Lactim (Enol) Form |
|---|---|---|
| 1H NMR | Signal for CH2 group at C4 | Signal for vinylic CH proton at C4; Signal for OH proton |
| 13C NMR | Signal for C=O carbon (~160-180 ppm) | Signal for C-OH carbon (~140-160 ppm) |
| IR Spectroscopy | Strong C=O stretch (~1700 cm-1) | Broad O-H stretch (~3200-3600 cm-1); C=N stretch |
Influence of the Trifluoromethyl Group on Tautomeric Stability
The presence of a trifluoromethyl (CF₃) group at the 3-position of the pyrazolone (B3327878) ring has a profound influence on the tautomeric equilibrium. The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This electronic effect significantly impacts the relative stability of the lactam and lactim tautomers.
Solvent Effects on Tautomeric Ratios
The position of the tautomeric equilibrium is highly sensitive to the surrounding solvent environment. nih.gov The relative proportions of the lactam and lactim forms of this compound can change dramatically with the polarity and hydrogen-bonding capabilities of the solvent. bas.bg
Polar Protic Solvents: Solvents like ethanol (B145695) or water can form hydrogen bonds with both the C=O group of the lactam form and the OH group of the lactim form. The differential stabilization of these forms through hydrogen bonding can shift the equilibrium. Often, polar solvents can stabilize the more polar tautomer.
Polar Aprotic Solvents: Solvents such as DMSO or acetonitrile (B52724) can also influence the equilibrium. For some substituted pyrazolones, the equilibrium in DMSO has been shown to be a mixture of OH (lactim) and NH forms. researchgate.net
Nonpolar Solvents: In nonpolar solvents like chloroform (B151607) or benzene, the less polar tautomer is often favored. Intramolecular hydrogen bonding may become more significant in these environments, potentially stabilizing specific tautomeric forms.
Studies on analogous compounds, such as 1-phenyl-substituted pyrazol-5-ones, have demonstrated that the solvent can determine the dominant tautomeric form. For example, the most abundant tautomer of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one depends on the solvent used. rsc.org This highlights the crucial role of solute-solvent interactions in governing the tautomeric landscape.
| Solvent | Dominant Tautomer(s) | Primary Interaction |
|---|---|---|
| Chloroform (CDCl3) | CH (Lactam) | Weak solute-solvent interaction, favors less polar form |
| DMSO-d6 | Mixture of OH (Lactim) and NH | Strong hydrogen bond accepting ability stabilizes multiple forms |
| Ethanol | NH/OH (Lactim) | Hydrogen bonding stabilizes polar forms |
*Data is generalized from studies on substituted pyrazolones like 1-methyl-3-phenyl-5-pyrazolone and may not be directly quantitative for the title compound but illustrates the principle. researchgate.net
Isomeric Considerations in Pyrazolone Synthesis and Reactivity
The tautomeric nature of this compound is a critical consideration in both its synthesis and its subsequent chemical reactions. nih.gov The presence of multiple isomers means that the compound can react through different pathways, depending on the specific tautomer involved and the reaction conditions.
Synthesis: The synthesis of pyrazolones, typically through the condensation of a β-ketoester with hydrazine (B178648) or its derivatives, can lead to the formation of regioisomers. In the case of this compound, the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine is the common route. The initial condensation can be directed by the electrophilicity of the carbonyl groups in the β-ketoester. The highly electron-deficient carbonyl adjacent to the CF₃ group is a prime target for nucleophilic attack by hydrazine, which generally directs the regiochemical outcome of the cyclization to yield the 3-trifluoromethyl isomer. mdpi.comnih.gov
Reactivity: The different tautomers present distinct reactive sites, leading to ambident reactivity.
The lactam form possesses a nucleophilic N-H and an acidic CH₂ group. It can undergo N-alkylation or acylation. The methylene group can be a site for condensation reactions with aldehydes and ketones.
The lactim form behaves like an aromatic phenol. The hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring itself can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the CF₃ group would influence the regioselectivity of such reactions.
This dual reactivity means that the outcome of a reaction can often be controlled by carefully selecting the reagents and reaction conditions (e.g., solvent, base) to favor the reactivity of one tautomer over the other.
Structure Activity Relationship Sar Studies of 3 Trifluoromethyl 2 Pyrazolin 5 One Analogues
The Role of the Trifluoromethyl Group in Modulating Biological Response
The trifluoromethyl group is a key substituent in drug design due to its profound impact on a molecule's physicochemical properties. Its presence on the pyrazolinone ring can modulate biological responses through a combination of electronic and steric effects, which in turn affect how the molecule interacts with its biological targets.
The substitution of a methyl group with a trifluoromethyl group introduces significant electronic and steric changes that can drastically alter the biological activity of a compound. The high electronegativity of the three fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. This electronic pull can influence the acidity of nearby protons and alter the electron density of the entire pyrazolinone ring system, which can be crucial for binding to biological targets.
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Molecular Properties |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters acidity and electron density of the pyrazolinone ring. |
| Steric Size | Smaller | Bulkier | Influences binding orientation and selectivity. |
| Lipophilicity | Lower | Higher | Enhances membrane permeability and bioavailability. |
| Metabolic Stability | Prone to oxidation | More resistant to oxidative metabolism | Increases the half-life of the compound. |
The electronic and steric properties conferred by the trifluoromethyl group directly influence how 3-(trifluoromethyl)-2-pyrazolin-5-one analogues interact with their biological targets. The strong electron-withdrawing nature of the CF3 group can enhance hydrogen bonding and electrostatic interactions with amino acid residues in a protein's active site. For instance, the increased acidity of an N-H proton on the pyrazolinone ring can lead to stronger hydrogen bonds with acceptor groups on the target protein.
The increased lipophilicity due to the CF3 group can also lead to stronger hydrophobic interactions with nonpolar pockets within a binding site. This can significantly increase the binding affinity and potency of the compound. Furthermore, the metabolic stability of the trifluoromethyl group is a significant advantage. Unlike a methyl group, which can be readily oxidized by metabolic enzymes, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This increased stability can lead to a longer duration of action in the body.
Studies have shown that the introduction of a trifluoromethyl group can enhance the targeting and inhibitory activity of molecules against specific enzymes or receptors. For example, in the context of anti-inflammatory agents, trifluoromethyl-containing pyrazole (B372694) derivatives have shown significant inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). Molecular docking studies suggest that the CF3 group can form favorable interactions within the active site of such enzymes, contributing to their potent inhibitory effects.
Systematic Substituent Effects on Pyrazolinone Core Activity
Systematic modifications often focus on the N1 and C4 positions of the pyrazolinone ring. For instance, substituting the N1 position with different aryl groups can significantly impact activity. The electronic properties of the substituents on this aryl ring, whether they are electron-donating or electron-withdrawing, can modulate the electronic character of the entire molecule and influence its binding affinity.
The following data table, compiled from various studies on pyrazoline and pyrazole derivatives, illustrates the effect of different substituents on their anti-inflammatory activity. While not exclusively for this compound, it provides valuable insights into the general SAR of this class of compounds.
| Compound Series | R1 (N1-substituent) | R2 (C4-substituent) | R3 (C5-substituent) | Biological Activity (% Inhibition of Edema) |
| Pyrazoline A | Phenyl | H | 4-Methoxyphenyl | 65% |
| Pyrazoline B | 4-Chlorophenyl | H | 4-Methoxyphenyl | 72% |
| Pyrazoline C | 4-Nitrophenyl | H | 4-Methoxyphenyl | 58% |
| Pyrazole D | 4,6-dimethylpyrimidin-2-yl | H | CF3 | 76% |
| Pyrazole E | 4,6-dimethylpyrimidin-2-yl | H | Phenyl | 68% |
This table is a representative compilation from general findings on pyrazoline/pyrazole derivatives and is intended to illustrate SAR principles.
From this data, it can be inferred that electron-withdrawing groups like chlorine on the N1-phenyl ring can enhance activity (Pyrazoline B vs. A), while strongly deactivating groups like a nitro group may decrease it (Pyrazoline C). The presence of the trifluoromethyl group at the C3 (or C5 in different numbering schemes) position in Pyrazole D shows a significant increase in activity compared to a phenyl group at the same position (Pyrazole E), highlighting the positive contribution of the CF3 moiety.
Design Principles for Enhanced Bioactivity in Trifluoromethylated Pyrazolones
Based on the accumulated SAR data, several key design principles have emerged for the development of highly bioactive this compound analogues. These principles guide medicinal chemists in the rational design of new compounds with improved therapeutic potential.
Retention of the Trifluoromethyl Group: The CF3 group at the C3 position is a critical determinant of activity. Its combination of electronic, steric, and lipophilic properties consistently contributes to enhanced potency and metabolic stability. Therefore, this group is generally considered an essential feature for potent bioactivity in this class of compounds.
Optimization of the N1-Substituent: The substituent at the N1 position offers a significant opportunity for modification to improve activity and selectivity.
Aromatic Rings: Phenyl or other heterocyclic rings are often favored.
Electronic Effects: Substitution on these rings with small, electron-withdrawing groups (e.g., halogens) can be beneficial. The position of these substituents is also crucial, with para-substitution often yielding favorable results.
Exploration of C4-Substitution: While many potent analogues are unsubstituted at the C4 position, the introduction of small, non-bulky groups at this position can be explored to probe for additional interactions with the biological target. However, care must be taken as bulky substituents at C4 can be detrimental to activity.
By adhering to these design principles, researchers can more effectively navigate the chemical space of this compound analogues to develop novel compounds with superior biological activity profiles.
Mechanistic Investigations of Biological Activities of 3 Trifluoromethyl 2 Pyrazolin 5 One Derivatives
Molecular Target Identification and Interaction Modes
Molecular docking studies have been instrumental in identifying the potential molecular targets of 3-(trifluoromethyl)-2-pyrazolin-5-one derivatives and predicting their binding interactions. These computational methods simulate the interaction between a ligand (the pyrazoline derivative) and a protein target, providing insights into binding affinity and mode.
Several protein kinases, which are crucial in cell cycle regulation and signaling, have been identified as potential targets. Docking studies have shown that certain pyrazole (B372694) derivatives can fit within the binding pockets of key kinases. For instance, derivatives have been docked with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), with some compounds showing minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol, respectively. nih.gov Similarly, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been identified as a target, with docking studies revealing good affinity through the formation of multiple hydrogen bonds with amino acids in the active site. rsc.org
Other identified targets include enzymes like urease and α-glucosidase. nih.govacs.org Molecular modeling suggests that the trifluoromethyl group (-CF3) on the phenyl ring of some derivatives plays a crucial role in the potent inhibition of these enzymes through strong interactions with the active site. nih.gov Furthermore, specific tricyclic pyrazole derivatives have been designed and analyzed for their interaction with cannabinoid receptors CB1 and CB2. mdpi.com
The interaction modes are diverse, often involving hydrogen bonding and hydrophobic interactions. For example, in the case of EGFR kinase, derivatives are predicted to form multiple H-bonds. rsc.org For DNA interaction, a groove mode of binding has been confirmed through both experimental and theoretical findings. rsc.org These studies collectively highlight that pyrazoline derivatives can interact with a range of biologically important macromolecules, suggesting the molecular basis for their observed activities.
Enzyme Inhibition and Receptor Modulation Mechanisms
Derivatives of this compound have been shown to be potent inhibitors of various enzymes. The presence and position of the trifluoromethyl group often enhance the inhibitory activity.
Studies on 1,3,5-triaryl-2-pyrazoline derivatives demonstrated significant inhibitory effects on urease and α-glucosidase. nih.govacs.org One analog featuring a trifluoromethyl (-CF3) group at the ortho-position of a phenyl ring exhibited the most potent urease inhibitory activity with an IC50 value of 9.18 ± 0.35 μM, which is superior to the standard inhibitor thiourea (B124793) (IC50 = 21.37 ± 0.26 μM). nih.govacs.org The same compound also acted as a potent dual inhibitor, showing strong activity against α-glucosidase. acs.org Kinetic studies revealed a competitive mode of inhibition for urease. nih.govacs.org
The anti-inflammatory potential of these compounds has been linked to the inhibition of cyclooxygenase (COX) enzymes. Certain celecoxib (B62257) analogs containing the trifluoromethyl-pyrazole scaffold have been identified as selective COX-2 inhibitors. researchgate.net Additionally, pyrazolo[1,5-a] nih.govnih.govrsc.org triazine derivatives have shown potent inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II, with Kis in the nanomolar range. researchgate.net
Regarding receptor modulation, specific tricyclic pyrazole-based compounds have been developed as ligands for cannabinoid CB1 and CB2 receptors, indicating their potential to modulate the endocannabinoid system. mdpi.com
| Derivative Type | Target Enzyme | IC50 Value (μM) | Standard | Standard IC50 (μM) |
| 1,3,5-Triaryl-2-pyrazoline (ortho-CF3) | Urease | 9.18 ± 0.35 | Thiourea | 21.37 ± 0.26 |
| 1,3,5-Triaryl-2-pyrazoline (para-CF3) | α-Glucosidase | 114.57 ± 1.35 | Acarbose | 375.82 ± 1.76 |
| 1,3,5-Triaryl-2-pyrazoline (ortho-CF3) | α-Glucosidase | 138.35 ± 1.32 | Acarbose | 375.82 ± 1.76 |
| Celecoxib analog (azido instead of SO2NH2) | COX-2 | 1.5 | - | - |
Cellular Effects and Pathways in In Vitro Models
The biological activities of this compound derivatives have been further investigated in various in vitro cellular models, revealing their effects on cell viability, proliferation, and morphology.
In the context of cancer research, numerous pyrazole derivatives have demonstrated significant antiproliferative and cytotoxic activities against a panel of human cancer cell lines. nih.govresearchgate.net For example, novel 1,3,5-triazine-based pyrazole derivatives exhibited good anticancer activity against breast (MCF-7), liver (HepG2), colorectal (HCT116), prostate (PC-3), and colon (LoVo, LoVo/DX) cancer cell lines. rsc.org Similarly, substituted pyrazolines have been tested on human cutaneous melanoma (A375, SK-MEL-28) and squamous cell carcinoma (A431, SCC-12) cells. nih.gov The mechanisms underlying these anticancer effects are believed to involve the induction of apoptosis, inhibition of cell proliferation, and interference with signal transduction pathways. researchgate.net Morphological changes in treated cancer cells have been observed, further indicating the cytotoxic potential of these compounds. researchgate.net
Importantly, many of the potent derivatives show selectivity, exhibiting low toxicity towards non-cancerous cells. For instance, several N-(trifluoromethyl)phenyl substituted pyrazole derivatives were found to have low toxicity in cultured human embryonic kidney cells (HEK293). rsc.org Likewise, studies using HaCaT immortalized keratinocytes as a control non-cancerous cell line have helped to establish the cancer-specific cytotoxicity of certain compounds. nih.gov
Free Radical Scavenging Mechanisms
Certain pyrazolin-5-one derivatives are recognized for their potent free radical scavenging properties, which contribute to their antioxidant and neuroprotective effects. The compound Edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a close analog, is a well-known free radical scavenger used to treat neural damage. mdpi.com It is effective against hydroxyl radicals in both aqueous and lipid phases. mdpi.com
A comparative pulse radiolysis study investigated the reaction of hydroxyl radicals (•OH) and azide (B81097) radicals (N3•) with 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one and other edaravone analogs. nih.govresearchgate.net The results indicated that the phenyl group of the pyrazolinone structure plays a significant role in the reaction with •OH, where OH adducts are formed. nih.govresearchgate.net Quantum chemical calculations supported these findings, suggesting the ortho position of the phenyl group is the most favorable site for attack by •OH. nih.gov
The rate constants for these reactions are very high, indicating efficient scavenging activity. For edaravone and its analogues, the rate constants for reactions with •OH were approximately 8.0 × 10⁹ dm³ mol⁻¹ s⁻¹, and for N3•, they were around 4.0 × 10⁹ dm³ mol⁻¹ s⁻¹. nih.govresearchgate.net Other studies have also employed methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to confirm the antioxidant capacity of novel pyrazole derivatives. researchgate.net This free radical scavenging mechanism is believed to be central to the therapeutic potential of compounds like MCI-186 (Edaravone) in conditions such as neonatal hypoxic-ischemic brain injury. nih.gov
Antimicrobial Activity Studies in Model Systems
Derivatives of this compound have emerged as a promising class of antimicrobial agents, showing potent activity against a range of pathogens, including drug-resistant strains.
Numerous studies have reported that trifluoromethyl-substituted pyrazoles are effective growth inhibitors of Gram-positive bacteria. nih.gov Specifically, they have shown high potency against menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.govnih.gov
Beyond inhibiting the growth of planktonic (free-floating) bacteria, several of these compounds are also effective against bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. Certain bistrifluoromethyl compounds are potent against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. nih.govnih.gov
Investigations into the mode of action suggest that these compounds may have a global effect on bacterial cell function. rsc.orgresearchgate.net Studies have indicated that the bactericidal effect can result from the inhibition of multiple pathways, including the synthesis of the cell wall, proteins, and nucleic acids. nih.gov The broad inhibitory profile suggests that these derivatives may act on multiple targets within the bacterial cell, which could be advantageous in overcoming resistance mechanisms. rsc.org The antimicrobial spectrum also extends to Gram-negative bacteria like E. coli and fungi of the genus Candida. biointerfaceresearch.com
| Compound Type | Target Organism | MIC (μg/mL) | MBEC (μg/mL) |
| Bistrifluoromethyl pyrazole | Gram-positive bacteria | As low as 0.25 | - |
| Bistrifluoromethyl pyrazole (Cmpd 29) | S. aureus | 0.25 | 1 |
Computational and Theoretical Chemistry of 3 Trifluoromethyl 2 Pyrazolin 5 One
Quantum Chemical Calculations for Structural Elucidation and Property Prediction
Quantum chemical calculations are fundamental to predicting the molecular geometry, electronic structure, and various physicochemical properties of 3-(Trifluoromethyl)-2-pyrazolin-5-one from first principles.
Density Functional Theory (DFT) is a robust computational method widely used to investigate the structural and electronic properties of pyrazolone (B3327878) systems. By approximating the exchange-correlation energy, DFT methods, particularly with hybrid functionals like B3LYP, can accurately predict equilibrium geometries, bond lengths, and bond angles. nih.gov For derivatives of this compound, such as 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol and 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, DFT calculations can be validated against experimental data from X-ray crystallography. nih.govnih.gov
These calculations typically involve geometry optimization, where the molecule's lowest energy conformation is determined. For 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, X-ray data reveals a dihedral angle of 33.0(1)° between the phenyl and pyrazolone rings, a structural feature that DFT can reproduce and analyze in terms of steric and electronic effects. nih.govresearchgate.net Furthermore, DFT is employed to calculate electronic properties such as molecular electrostatic potential (MEP) maps, which identify regions of electrophilic and nucleophilic attack, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Pyrazolone Studies
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies nih.gov |
| B3LYP | 6-311G** | Structural Parameters, NPA Atomic Charges |
| M06-2X | cc-pVDZ | Energetics, Reaction Mechanisms univ.kiev.ua |
This table is interactive. Click on the headers to sort.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. DFT methods are routinely used to calculate vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov
For instance, the theoretical IR spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the method, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predictions are invaluable for assigning signals in complex experimental spectra and for confirming the correct isomeric or tautomeric form of the molecule in solution. mdpi.com For a fused-ring derivative, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, detailed experimental ¹H, ¹³C, and ¹⁹F NMR data is available, which can serve as a benchmark for validating computational predictions. mdpi.com
Molecular Dynamics and Conformation Studies
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its derivatives over time. These simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility, solvent effects, and the stability of ligand-protein complexes. Force fields, which are sets of parameters describing the potential energy of the system, are essential for these simulations. The Automated Topology Builder (ATB) can be used to generate force field parameters for novel molecules like 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one. uq.edu.au
In a notable study, MD simulations were performed on trifluoromethyl-pyrazole derivatives to explore their binding stability within the active site of the COX-2 enzyme. nih.gov Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex and can elucidate the conformational changes that occur upon binding. These studies are critical for rationalizing the biological activity of the compounds and for guiding the design of more potent inhibitors. nih.govresearchgate.net
Energetic Analysis of Tautomeric and Isomeric Forms
Pyrazolin-5-ones are known to exist in several tautomeric forms: the CH, OH, and NH forms (also referred to as 2,4-dihydro-3H-pyrazol-3-one, 1H-pyrazol-5-ol, and 1,2-dihydro-3H-pyrazol-3-one, respectively). The position of this equilibrium is influenced by the substituents, solvent, and physical state (solid vs. solution). researchgate.net
Computational chemistry provides a powerful means to assess the relative stability of these tautomers. By calculating the ground-state energies of each form using high-level quantum chemical methods like DFT, the most stable tautomer can be predicted. researchgate.netrsc.org Studies on related 1-substituted pyrazolin-5-ones have shown that the CH tautomer often has the lowest ground-state energy in the gas phase. researchgate.net However, the relative stability can shift dramatically in different solvents due to varying solute-solvent interactions. The influence of the electron-withdrawing trifluoromethyl group at the C3 position is expected to significantly impact the electronic distribution and, consequently, the tautomeric equilibrium of the parent compound. Theoretical calculations are essential to quantify this effect and predict the predominant form under various conditions. nih.gov
Table 2: Possible Tautomeric Forms of this compound
| Tautomer Name | Description | Key Structural Feature |
|---|---|---|
| CH Form | Methylene (B1212753) form | CH₂ group at position 4 |
| OH Form | Enol form | Hydroxyl group at position 5 |
This table is interactive. Users can click on headers to sort the data.
Reaction Mechanism Elucidation via Computational Modeling
Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and developing new transformations. Computational modeling allows for the exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies. For the synthesis of pyrazolines, the [3+2] cycloaddition reaction is a common and powerful method. acs.org
Molecular Electron Density Theory (MEDT) and DFT calculations have been successfully applied to elucidate the mechanisms of these cycloadditions. mdpi.com These studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism, and can explain the observed regioselectivity and stereoselectivity. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, providing a detailed, atomistic picture of the reaction process. mdpi.com
Prediction of ADME Profiles and Ligand-Target Interactions via Computational Methods
In modern drug discovery, the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. Various in silico tools and models are available to predict these pharmacokinetic properties for molecules like this compound. These models are often based on quantitative structure-property relationships (QSPR) and can predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolic breakdown. ijprajournal.comjohnshopkins.edunih.gov
Alongside ADME prediction, molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a biological target. researchgate.net For trifluoromethyl-substituted pyrazoles, docking studies have been instrumental in understanding their interaction with enzymes like COX-2. nih.gov These simulations place the ligand into the active site of the protein and score the different poses based on factors like intermolecular forces and geometric complementarity. The results help identify key binding interactions and can predict the compound's potential as an inhibitor, guiding further optimization of the molecular structure to enhance biological activity. nih.govrsc.org
Applications of 3 Trifluoromethyl 2 Pyrazolin 5 One As a Synthetic Synthon
Precursor for Advanced Pharmaceutical Intermediates
The 3-(trifluoromethyl)pyrazole (B122699) scaffold is a cornerstone in the development of modern pharmaceuticals, most notably as the central feature of several selective COX-2 inhibitors. The pyrazolone (B3327878) synthon is instrumental in the synthesis of celecoxib (B62257) analogues and other potential anti-inflammatory agents. nih.gov By reacting trifluoromethyl-β-diketones with various hydrazine (B178648) derivatives, researchers have developed a library of compounds with significant anti-inflammatory activity. nih.gov For instance, derivatives of 3-trifluoromethylpyrazoles have demonstrated potent anti-inflammatory effects in preclinical models. nih.gov
The synthesis of these intermediates often involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with an appropriate hydrazine. This reaction forms the core pyrazole (B372694) ring, which can then be further modified. The resulting molecules are evaluated for their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2). nih.gov Molecular modeling studies have been used to rationalize the potent activity of these compounds, showing their ability to effectively bind within the active site of the COX-2 enzyme. nih.gov
Table 1: Examples of Pharmaceutical Scaffolds Derived from Trifluoromethylated Pyrazoles
Derivative Class Therapeutic Target Synthetic Approach Key Finding 1-Aryl-3-(trifluoromethyl)pyrazoles COX-2 Enzyme Condensation of arylhydrazine with a trifluoromethyl-β-diketone. Serves as the core for Celecoxib and its analogues, exhibiting high anti-inflammatory activity. research-nexus.net 1-(Pyrimidin-2-yl)-3-trifluoromethylpyrazoles COX-2 Enzyme Reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones. research-nexus.net Compounds showed significant anti-inflammatory activity (62-76%) in rat paw edema assays. research-nexus.net N-(Trifluoromethyl)phenyl substituted pyrazoles Bacterial Cell Function Multi-step synthesis involving pyrazole aldehyde formation followed by reductive amination. Effective growth inhibitors of antibiotic-resistant Gram-positive bacteria like MRSA and Enterococcus faecalis.
Building Block in Agrochemical Development
In the field of agrochemicals, the 3-(trifluoromethyl)pyrazole moiety is a well-established pharmacophore used in a variety of pesticides. Its presence can significantly enhance the efficacy and selectivity of the active ingredient. Trifluoromethylated pyrazoles serve as key intermediates in the synthesis of herbicides, insecticides, and fungicides, contributing to crop protection and management. thieme-connect.com
The synthesis of these agrochemicals leverages the pyrazole scaffold as a base for introducing further functional groups that tune the compound's biological activity and physical properties. For example, pyrazole carboxamide derivatives are a significant class of fungicides. Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamides have been synthesized and tested for their bioactivity, showing promising nematocidal activity against M. incognita.
Table 2: Agrochemical Applications of Trifluoromethylated Pyrazole Derivatives
Agrochemical Class Target Pest/Application Example or Finding Pyrazole Carboxamides Nematodes (e.g., M. incognita) Certain novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamides exhibit good nematocidal activity. Phenylpyrazoles Insects The phenylpyrazole structure is the basis for broad-spectrum insecticides like Fipronil. Pyroxasulfone Precursors Weeds (Herbicide) 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a key intermediate in the production of the herbicide pyroxasulfone.
Synthesis of Diverse Heterocyclic Scaffolds and Fused Systems
The reactivity of the 3-(trifluoromethyl)-2-pyrazolin-5-one core makes it an excellent starting point for the synthesis of a wide array of other heterocyclic structures. Its ability to undergo condensation and cycloaddition reactions allows chemists to build more complex molecular architectures, including fused-ring systems. mdpi.com
One common strategy involves the [3+2] cycloaddition reaction. For instance, trifluoromethylated N-acylhydrazones can react with nitroolefins to produce trifluoromethylated pyrazolidines. nih.gov Another approach is the acid-catalyzed condensation of the pyrazolone precursor with 1,3-dicarbonyl compounds. This has been used to create tricyclic, trifluoromethylated indenopyrazoles from 2-acetyl-1,3-indanedione and a substituted hydrazine. mdpi.com These methods provide pathways to novel, highly functionalized heterocyclic compounds that are otherwise difficult to access. acs.org
Table 3: Synthesis of Heterocyclic Systems from Pyrazolone Synthons
Reactant(s) Reaction Type Resulting Heterocyclic Scaffold Trifluoromethylated N-acylhydrazones and nitroolefins [3+2] Cycloaddition Trifluoromethylated pyrazolidines researchgate.net 2-Acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine Acid-catalyzed condensation Tricyclic indenopyrazoles researchgate.net α,β-Alkynic hydrazones and a hypervalent iodine reagent Trifluoromethylation/Cyclization 3-Trifluoromethylpyrazoles Dicyanoalkenes and trifluorodiazoethane Silver-catalyzed [3+2] cycloaddition Trifluoromethyl- and cyano-functionalized pyrazoles
Role in Material Science and Functional Dyes
The chromophoric properties of pyrazolone derivatives have been exploited in the synthesis of functional dyes. The pyrazolone ring can act as a coupling component in azo coupling reactions, leading to intensely colored compounds. Specifically, 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one can be reacted with various aryldiazonium salts to yield 4-arylazo derivatives. These compounds are a class of azo-pyrazolone dyes that produce bright, fast colors ranging from yellow to deep violet on textiles such as wool, silk, cotton, and polyester.
The synthesis involves the diazotization of a primary aromatic amine, followed by coupling with the pyrazolone at its reactive C-4 position. The resulting azo dyes exhibit good stability to washing and light exposure, making them commercially valuable.
Table 4: Functional Dyes from 1-Phenyl-3-trifluoromethyl-2-pyrazolin-5-one
Aromatic Amine Precursor for Diazonium Salt Resulting 4-Arylazo Substituent Observed Color Range 4-Bromoaniline 4-Bromophenyl Yellow to Orange p-Anisidine 4-Methoxyphenyl Yellow 4-Aminoacetophenone 4-Acetylphenyl Orange to Red 4-Aminobenzoic acid 4-Carboxyphenyl Yellow 1-Aminonaphthalene-4-sulphonic acid 4-Sulphonaphthyl Deep Violet
Catalytic Applications and Ligand Design
The inherent structure of pyrazoles and pyrazolones, with their adjacent nitrogen atoms, makes them excellent candidates for ligand design in coordination chemistry and catalysis. researchgate.netThe nitrogen atoms can act as donor sites to coordinate with a wide variety of metal ions, forming stable metal complexes. researchgate.netThese complexes, in turn, can exhibit significant catalytic activity. research-nexus.net Pyrazolone-based ligands are used to create catalysts for reactions such as oxidation, polymerization, and various coupling reactions. researchgate.netFor example, copper(II) complexes with pyrazole-based ligands have shown excellent catalytic activity for the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. research-nexus.netSimilarly, ruthenium(II) complexes containing pyrazolone carbothioamide ligands have been applied as catalysts in the direct amination of alcohols. researchgate.netThe trifluoromethyl group on the pyrazolone ring can further modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal catalyst.
Table 5: Catalytic Applications of Pyrazole/Pyrazolone-Metal Complexes
Metal Center Ligand Type Catalytic Application Copper(II) Pyrazole-based N,N,N-tridentate ligands Oxidation of catechol to o-quinone nih.gov Ruthenium(II) Pyrazolone carbothioamide ligand Direct amination of alcohols mdpi.com Iridium(III) C–N chelate protic pyrazole ligand Cyclization of aminoalkenes (hydroamination) thieme-connect.com Various (Co, Cu, Ni, etc.) Acylpyrazolones (β-diketone analogues) Polymerization, oxidation, and coupling reactions mdpi.com
Emerging Research Directions and Future Perspectives
Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of pyrazolone (B3327878) derivatives to minimize environmental impact and improve efficiency. researchgate.netbenthamdirect.com Traditional synthetic methods often rely on harsh reaction conditions, volatile organic solvents, and hazardous reagents. researchgate.netbenthamdirect.com In contrast, modern sustainable approaches focus on reducing waste, conserving energy, and utilizing safer substances. benthamdirect.comacs.org
Key green methodologies being explored for the synthesis of pyrazolinones include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating. mdpi.comiftmuniversity.ac.injocpr.com Solvent-free or "neat" reactions under microwave conditions are particularly advantageous, eliminating the need for potentially toxic solvents. mdpi.comresearchgate.net
Ultrasound-Assisted Synthesis (Sonication): The use of high-frequency sound waves can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govresearchgate.netnih.gov This energy-efficient method can enhance reaction rates and yields, often under milder conditions than traditional heating. nih.govrsc.org
Solvent-Free and Aqueous Media Reactions: Conducting reactions without a solvent or in water is a cornerstone of green chemistry. researchgate.netacs.org These approaches reduce pollution and simplify product purification. acs.org The use of grinding or mechanochemical methods, which involve reactions in the solid state, also falls under this category, offering benefits of reduced solvent use and energy consumption. iftmuniversity.ac.innih.govresearchgate.net
Use of Green Catalysts: Researchers are exploring the use of environmentally benign catalysts, such as chitosan, to replace more toxic or heavy-metal-based catalysts. scirp.org
These sustainable methods are not only environmentally responsible but also offer practical advantages in terms of speed, efficiency, and cost-effectiveness, making them highly attractive for both academic research and industrial-scale production of 3-(Trifluoromethyl)-2-pyrazolin-5-one and related compounds. researchgate.net
| Methodology | Key Advantages | Typical Conditions | Representative Findings |
|---|---|---|---|
| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency, solvent-free options. mdpi.comiftmuniversity.ac.injocpr.comresearchgate.net | Solvent-free or in minimal solvent, 3-20 minutes reaction time. mdpi.comiftmuniversity.ac.innih.gov | One-pot synthesis of 4-arylidenepyrazolone derivatives achieved in 51-98% yields within minutes without a solvent. mdpi.com |
| Ultrasound Assistance (Sonication) | Energy efficiency, reduced reaction times, milder conditions. nih.govresearchgate.netnih.govrsc.org | One-pot, two-step synthesis in 25 minutes. nih.gov | Successful synthesis of pyrazoline derivatives as potential RAGE antagonists with yields of 64-82%. nih.gov |
| Grinding (Mechanochemistry) | Solvent-free, energy-efficient, simple procedure. iftmuniversity.ac.innih.govresearchgate.net | Room temperature, catalyst may be required, 60 minutes. nih.gov | Versatile method for synthesizing N-acyl pyrazoles, often with high yields and without the need for solvents. nih.gov |
| Aqueous Media Synthesis | Environmentally benign solvent (water), removal of toxic organic solvents. researchgate.netacs.org | Often uses a catalyst like imidazole (B134444) in water. acs.org | Facile and green method developed for producing pyrazole (B372694) compounds in aqueous media. acs.org |
Exploration of Novel Reactivity Patterns and Derivatizations
The this compound core is a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.govjmchemsci.com The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the pyrazolone ring. mdpi.com Research is focused on exploring new reactions and creating novel derivatives with enhanced biological or material properties.
Common derivatization strategies include:
Reactions at the C-4 Position: The methylene (B1212753) group at the C-4 position is highly reactive and can be readily functionalized. This includes Knoevenagel condensation with aldehydes to form 4-benzylidene derivatives and C-acylation reactions. jmchemsci.comrsc.org
N-Substitution: The nitrogen atoms of the pyrazole ring can be substituted to introduce various functional groups, which can modulate the molecule's properties. nih.gov
Condensation Reactions: The pyrazolone ring can be used as a building block to construct more complex, fused heterocyclic systems such as pyranopyrazoles, pyrazolothiazoles, and pyrazolo[4,3-c]pyridines. scirp.orgjmchemsci.comnih.gov
Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as the Sonogashira coupling, are employed to attach alkyne fragments, which can then be cyclized to form fused ring systems. nih.gov
The exploration of these reactivity patterns is crucial for generating novel compounds. For instance, new fluorogenic pyrazoline derivatives have been developed as pre-column derivatization reagents for the sensitive analysis of alcohols and amines via HPLC. researchgate.net The synthesis of these novel structures is essential for discovering molecules with unique activities, such as potent enzyme inhibitors or fluorescent probes. rsc.org
| Reaction Type | Reagents | Position of Modification | Resulting Structure/Derivative | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Aromatic aldehydes (e.g., benzaldehyde, vanillin) | C-4 | 4-Benzylidene pyrazolone derivatives | jmchemsci.com |
| C-H Chalcogenation | Thiols, benzeneselenol | C-4 | 4-Thio or 4-seleno substituted pyrazolones | researchgate.net |
| Fused Ring Synthesis | Hydrazine (B178648) or phenylhydrazine (B124118) (after condensation with aldehydes) | N-1 and C-5 | Fused pyrazole ring systems | jmchemsci.com |
| Sonogashira Cross-Coupling | Terminal alkynes, Pd(OAc)₂ catalyst | C-5 (starting from a 5-chloro-pyrazole) | Alkynylpyrazoles (precursors to pyrazolo[4,3-c]pyridines) | nih.gov |
| Pre-column Derivatization | Alcohols, dehydrating agent | Carboxy phenyl group on pyrazoline | Fluorescent esters for HPLC analysis | researchgate.net |
Advanced Computational Modeling in Drug Discovery and Materials Science
Computational modeling has become an indispensable tool in modern chemical research, providing deep insights into molecular properties and interactions that guide the design of new molecules. For trifluoromethyl-substituted pyrazolones, techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are widely used, particularly in drug discovery. nih.govacs.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govnih.gov For pyrazolone derivatives, docking studies have been used to rationalize their anti-inflammatory activity by modeling their binding to the active site of the COX-2 enzyme. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.
3D-QSAR and Pharmacophore Modeling: These methods establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR models have been developed to guide the design of potent kinase inhibitors. mdpi.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.org For pyrazoline derivatives, DFT has been used to study their molecular geometry and electronic properties, which can be correlated with their anticancer activity. rsc.org It can also help elucidate reaction mechanisms, for instance, in cycloaddition reactions leading to pyrazoline synthesis. mdpi.com
These computational approaches accelerate the discovery process by allowing researchers to prioritize the synthesis of compounds with the highest predicted activity and most favorable properties, thereby saving time and resources. mdpi.com
| Computational Method | System Studied | Objective | Key Findings | Reference |
|---|---|---|---|---|
| Molecular Docking & MD Simulations | 5-Trifluoromethyl-Δ²-pyrazoline derivatives | To rationalize anti-inflammatory activity | Compounds showed the ability to bind effectively into the active site of the COX-2 enzyme. | nih.gov |
| 3D-QSAR & Pharmacophore Modeling | Pyrazolo[3,4-d]pyrimidine derivatives | Design of novel TRAP1 kinase inhibitors | A statistically significant QSAR model (R² = 0.96) was developed, and potent inhibitors were identified through virtual screening. | mdpi.com |
| DFT Calculations | 1,3,5-triazine-based pyrazole derivatives | To study electronic properties and support anticancer activity | Calculations provided insights into the molecular structure and electronic properties related to biological activity. | rsc.org |
| DFT (MEDT) | Synthesis of Δ²-Pyrazolines via [3+2] cycloaddition | To investigate the reaction mechanism | The reaction was found to proceed via a single-step mechanism, despite the high electrophilic nature of the reactants. | mdpi.com |
Integration with New Experimental Techniques for Characterization and Mechanistic Understanding
The accurate characterization of newly synthesized compounds is fundamental to chemical research. The structural complexity of this compound derivatives necessitates the use of a suite of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule. mdpi.com For trifluoromethyl-containing compounds, ¹⁹F NMR is particularly powerful. mdpi.comnih.gov The chemical shift of the CF₃ group is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent tool for confirming successful synthesis and detecting subtle structural changes. nih.govnih.gov Advanced 2D NMR techniques (e.g., COSY, HMBC) are used to establish connectivity within complex molecules. acs.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. mdpi.comacs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as the carbonyl (C=O) group characteristic of the pyrazolin-5-one ring. acs.orgmdpi.com
X-ray Crystallography: This technique provides definitive three-dimensional structural information of a molecule in its solid state, confirming connectivity and stereochemistry.
These techniques, when used in combination, provide unambiguous structural confirmation of novel derivatives. They are also vital for studying reaction mechanisms, identifying intermediates, and understanding the tautomeric equilibria that are common in pyrazolone systems.
| Technique | Nucleus/Group | Characteristic Signal (Chemical Shift δ / Wavenumber cm⁻¹) | Significance |
|---|---|---|---|
| NMR Spectroscopy | ¹H | δ 2.48 (s, 3H, CH₃); 7.20–7.98 (m, 8H, Ar-H) | Confirms the presence of methyl and aromatic protons. |
| ¹³C | δ 12.7 (CH₃); 124.2 (CF₃, q, ¹JC-F = 272 Hz); 183.5 (C=O) | Identifies key carbon environments, including the carbonyl group and the CF₃-coupled carbon. | |
| ¹⁹F | δ -60.8 to -61.9 ppm | A characteristic signal confirming the presence of the trifluoromethyl group. nih.gov | |
| IR Spectroscopy | C=O Ar-CF₃ | ~1705 cm⁻¹ ~1318 cm⁻¹ | Indicates the presence of the pyrazolone carbonyl and the trifluoromethyl group on an aromatic ring. |
*Data corresponds to 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one, a related fused-ring system. mdpi.com
Q & A
Q. What are the standard synthetic protocols for preparing 3-(trifluoromethyl)-2-pyrazolin-5-one and its derivatives under controlled laboratory conditions?
- Methodological Answer : Conventional synthesis involves coupling reactions under inert atmospheres. For example, 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines are synthesized using PyBroP and EtN in 1,4-dioxane at elevated temperatures (110°C for 24 hours) . Non-conventional methods, such as "on water" protocols, enable catalyst-free and chromatography-free synthesis of derivatives like 3-hydroxy-2-oxindole scaffolds at room temperature, improving atom economy . For aryl-substituted derivatives, Suzuki-Miyaura cross-coupling with palladium catalysts is employed .
Q. How is the structural integrity of this compound verified in synthesized compounds?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for functional group analysis. Single-crystal X-ray diffraction (e.g., for 3-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) provides unambiguous confirmation of regiochemistry and stereoelectronic effects . Infrared (IR) spectroscopy further validates carbonyl and trifluoromethyl group presence .
Advanced Research Questions
Q. What computational approaches elucidate the radical scavenging mechanism of pyrazolin-5-one derivatives?
- Methodological Answer : Density functional theory (DFT) studies (B3LYP/6-31G*) with solvent models (SCI-PCM) analyze radical intermediates and spin delocalization. For 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone), DFT predicts hyperfine coupling constants that align with experimental ESR data, confirming stabilization via spin population delocalization over the pyrazoline ring . These models guide the design of derivatives with enhanced antioxidative properties.
Q. What challenges arise in developing radiolabeled analogs for in vivo biodistribution studies?
- Methodological Answer : Radiolabeling via isotopic exchange (e.g., I) faces radiochemical purity degradation during formulation. For example, I-labeled 3-(trifluoromethyl)pyrazolin-5-one derivatives exhibit purity drops from 95% to 60–70% in injectable solutions, necessitating HPLC purification and precursor optimization (e.g., bromo-derivatives for interhalogen exchange) . Stability studies under physiological pH and temperature are critical to mitigate decomposition.
Q. How do substituents on the pyrazolinone core influence antibacterial efficacy?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. Introducing thiocarbamoyl and arylhydrazono groups (e.g., 1-thiocarbamoyl-3-methyl-4-(arylhydrazono)-2-pyrazolin-5-ones) enhances antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) assays reveal that electron-withdrawing groups (e.g., nitro) improve potency by 2–4 fold compared to unsubstituted analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reagent stability reported across studies?
- Methodological Answer : Pyrazolone derivatives like 3-methyl-1-phenyl-2-pyrazolin-5-one require fresh preparation to avoid colorimetric assay variability due to decomposition . Contrastingly, radiolabeled analogs may exhibit unexpected instability in aqueous formulations despite prior purity validation . To resolve contradictions, stability must be assessed under specific storage conditions (e.g., pH, temperature) using accelerated degradation studies and LC-MS monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
